molecular formula C17H15N3O2S B2836313 N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide CAS No. 2177366-29-7

N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide

Katalognummer: B2836313
CAS-Nummer: 2177366-29-7
Molekulargewicht: 325.39
InChI-Schlüssel: OWLVAZCVDJEOLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide is an organic compound belonging to the class of phenylpyrimidines. These compounds are characterized by a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide typically involves the reaction of 6-phenylpyrimidine-4-carbaldehyde with benzenesulfonamide in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction is known for its mild conditions and high functional group tolerance, making it ideal for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Analyse Chemischer Reaktionen

Sulfonamide Reactivity

The benzenesulfonamide group exhibits nucleophilic character due to the lone pair on the sulfonamide nitrogen. Key reactions include:

Deprotonation and Salt Formation

  • The sulfonamide proton (N–H) is acidic (pKₐ ≈ 8–10), enabling deprotonation by bases like morpholine to form stable salts .

  • Example: Reaction with morpholine yields a morpholin-4-ium counterion paired with the deprotonated sulfonamide .

Electrophilic Substitution

  • The sulfonyl group directs electrophilic substitution to the para position of the benzene ring, though reactivity is reduced due to electron-withdrawal by the sulfonamide.

Pyrimidine Core Reactions

The 6-phenylpyrimidin-4-ylmethyl group participates in several transformations:

Nucleophilic Aromatic Substitution

  • Chlorine at the pyrimidine C2 position undergoes substitution with amines or alkoxides. For example:

    C2 Cl+R NH2C2 NHR+HCl\text{C}_2\text{ Cl}+\text{R NH}_2\rightarrow \text{C}_2\text{ NHR}+\text{HCl}

    Yields range from 50–80% under Pd catalysis .

Suzuki–Miyaura Coupling

  • The pyrimidine ring’s bromine or iodine substituents enable cross-coupling with aryl boronic acids.
    Example reaction conditions :

    CatalystBaseSolventYield (%)
    Pd(PPh₃)₄K₂CO₃Dioxane61–83

Epoxide Ring-Opening

  • Reaction with epoxides (e.g., 1,2-cyclohexene oxide) yields trans-alkylated pyrimidines via nucleophilic attack at the less hindered carbon .

Side-Chain Functionalization

The methylene bridge (–CH₂–) between the sulfonamide and pyrimidine allows for:

N-Alkylation

  • Reaction with alkyl halides (e.g., iodomethane) under basic conditions forms tertiary amines:

    N H+CH3INaHN CH3+HI\text{N H}+\text{CH}_3\text{I}\xrightarrow{\text{NaH}}\text{N CH}_3+\text{HI}

    Yields: 48–80% .

Oxidation

  • The methylene group oxidizes to a ketone under strong oxidizing agents (e.g., KMnO₄), though this is less common due to steric hindrance.

Biological Derivatization

Structural analogs demonstrate enhanced bioactivity through modifications:

Anticancer Activity

  • Substitution at pyrimidine C4 with electron-withdrawing groups (e.g., –NO₂, –CF₃) improves cytotoxicity.
    Representative data :

    DerivativeIC₅₀ (μM)Target Cancer Line
    4-NO₂-Phe0.37 ± 0.10HCT-116
    4-CF₃O-Phe1.49 ± 0.10MCF-7

Antimicrobial Modifications

  • Introducing benzothiazole or pyrazole rings at the pyrimidine C5 position boosts antibacterial efficacy (MIC: 1.38–2.01 μg/mL) .

Hydrolysis

  • Acidic or basic conditions cleave the sulfonamide C–N bond, yielding benzenesulfonic acid and 4-(aminomethyl)-6-phenylpyrimidine.

  • Rate of hydrolysis is pH-dependent, with maximum stability at neutral pH.

Synthetic Routes

A representative synthesis involves:

  • Michael Addition : Combine N-(diaminomethylidene)benzenesulfonamide with ethyl (2E)-2-cyano-3-phenylprop-2-enoate in dioxane/KOH .

  • Cyclization : Treat intermediate with POCl₃ to form the pyrimidine core .

  • Functionalization : Perform Suzuki coupling or alkylation as needed .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antiviral Activity

One of the notable applications of N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide is in the field of antiviral research. Studies have indicated that derivatives of benzenesulfonamide exhibit significant activity against HIV-1, making them potential candidates for antiviral therapy. For instance, a study synthesized phenylalanine derivatives with benzenesulfonamide terminal moieties, which were evaluated for their antiviral activity against HIV-1. The results demonstrated promising efficacy, with compounds showing moderate to excellent antiviral activities, particularly highlighting the potential of these compounds as leads for further structural optimization in HIV treatment .

1.2 Alzheimer's Disease Treatment

Another critical application lies in the development of treatments for neurodegenerative diseases such as Alzheimer's disease. Research into 6-phenylpyrimidin-4-one derivatives has shown that they can act as positive allosteric modulators of the M1 muscarinic acetylcholine receptor. These compounds may help improve cognitive function by enhancing cholinergic signaling while minimizing peripheral side effects associated with traditional treatments . The specific modifications to the pyrimidine scaffold can lead to compounds with reduced intrinsic agonist properties, increasing their therapeutic viability.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps that optimize yield and purity. For example, modifications in the synthetic pathway can significantly enhance the pharmacological properties of the resultant compounds. The structure-activity relationship (SAR) studies are crucial in understanding how variations in chemical structure affect biological activity .

Table 1: Structure-Activity Relationship of Benzenesulfonamide Derivatives

CompoundEC50 (μM)Selectivity Index
Compound A6.07 ± 2.9321.37
Compound B0.71 ± 0.37152.87
Compound C0.21 ± 0.03851.48

This table summarizes the effective concentration (EC50) values and selectivity indices for various derivatives, indicating their potency and potential therapeutic window.

Antimicrobial Properties

Recent studies have also explored the antimicrobial properties of sulfonamide derivatives, including those related to this compound. Preliminary biological activity tests have shown significant antibacterial effects against a range of pathogens, suggesting that these compounds could be developed further for treating microbial infections .

Case Studies

4.1 Case Study: HIV Inhibitors

In a detailed investigation into the antiviral properties of benzenesulfonamide derivatives, researchers synthesized several compounds and assessed their efficacy against HIV-1 in vitro. The study revealed that specific structural modifications led to enhanced antiviral activity and improved metabolic stability in human plasma, highlighting the importance of chemical design in drug development .

4.2 Case Study: Cognitive Enhancers

Another case study focused on the cognitive-enhancing effects of M1 muscarinic receptor modulators derived from pyrimidine scaffolds demonstrated improvements in memory and learning tasks in animal models of Alzheimer's disease . This underscores the potential clinical relevance of this compound in addressing cognitive deficits.

Wirkmechanismus

The mechanism of action of N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

IUPAC Name

N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-23(22,16-9-5-2-6-10-16)20-12-15-11-17(19-13-18-15)14-7-3-1-4-8-14/h1-11,13,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLVAZCVDJEOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC(=C2)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.